molecular formula C20H20ClN3O3S2 B2721519 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 932325-92-3

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2721519
CAS No.: 932325-92-3
M. Wt: 449.97
InChI Key: BQAHMDZSHTUFTO-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 4 and linked via an amide bond to a benzamide moiety. The benzamide’s para-position is functionalized with a sulfonyl group connected to a 4-methylpiperidine ring.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)15-4-2-14(3-5-15)20(25)23-17-7-6-16(21)18-19(17)28-12-22-18/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHMDZSHTUFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting 4-chlorobenzothiazole is then subjected to further reactions to introduce the sulfonyl and piperidine groups.

    Cyclization Reaction: 2-aminothiophenol reacts with chloroacetic acid in the presence of a strong acid like hydrochloric acid to form 4-chlorobenzothiazole.

    Sulfonylation: The 4-chlorobenzothiazole is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Piperidine Introduction: Finally, the compound is reacted with 4-methylpiperidine under basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is its potential as an anticancer agent. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may exert its effects by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has shown to inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
  • Case Study : In a study published in ResearchGate, the compound was screened against multicellular spheroids to evaluate its anticancer properties. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting its potential for further development as a chemotherapeutic agent .

Neuropharmacological Applications

The compound also exhibits promise in neuropharmacology, particularly due to its interaction with neurotransmitter systems:

  • Serotonin Receptor Affinity : Preliminary studies suggest that this compound has affinity for serotonin receptors, which could make it useful in treating mood disorders or anxiety-related conditions .

Inhibition of Protein Kinases

This compound has been identified as a potent inhibitor of specific protein kinases:

  • Targeted Kinases : The compound selectively inhibits various kinases involved in cellular signaling pathways critical for cancer cell survival and proliferation .

Potential in Drug Development

Given its diverse biological activities, this compound serves as a valuable lead structure for drug development:

  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it suitable for further development into therapeutic agents .

Pharmacological Profile

Application AreaMechanism of ActionReferences
AnticancerInhibition of Src family kinases ,
NeuropharmacologyAffinity for serotonin receptors
Protein Kinase InhibitionSelective inhibition of key kinases

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Benzamide Substituents

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide () shares the benzothiazole-amide scaffold but substitutes the sulfonyl-piperidine group with a fluorine atom at the benzamide’s para-position. Key differences include:

  • Molecular Weight : The fluorinated analogue has a molecular weight of 306.74 g/mol , significantly lower than the target compound’s estimated weight (~450 g/mol) due to the absence of the bulky sulfonyl-piperidine group.
  • Hydrogen-Bonding Capacity: The fluorinated derivative has 3 hydrogen-bond acceptors and 1 donor , whereas the target compound’s sulfonamide and piperidine groups may increase acceptor count to ~5, influencing solubility and target interactions.

Sulfonamide Derivatives with Alternative Heterocyclic Systems

4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide () replaces the benzothiazole with a benzothiadiazine ring and incorporates a piperazine-linked biphenyl group. Notable contrasts include:

  • Molecular Complexity : With a molecular weight of 684.624 g/mol , this compound’s extended structure may hinder bioavailability compared to the target’s more compact design.

Data Tables

Compound Name Molecular Weight (g/mol) logP logD Hydrogen Bond Acceptors Hydrogen Bond Donors
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide 306.74 3.685 2.865 3 1
4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide 684.624 N/A N/A N/A N/A

Discussion of Research Findings

  • Substituent Impact : The fluorinated analogue’s lower molecular weight and logP suggest superior membrane permeability relative to the target compound, but the target’s sulfonyl-piperidine group may improve solubility through polar interactions or pH-dependent ionization (piperidine’s pKa ~10) .
  • Heterocycle Relevance : Benzothiazoles (as in the target) are associated with kinase inhibition and DNA intercalation, whereas benzothiadiazines () are less common in drug design, possibly due to metabolic instability .
  • Synthetic Feasibility : The fluorinated analogue’s simpler structure (logSw = -4.207) implies easier synthesis and formulation compared to the target’s sulfonamide-piperidine motif, which may require advanced purification techniques.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22ClN3O3S2
  • Molecular Weight : 445.01 g/mol

This unique structure is characterized by the presence of a benzothiazole moiety and a piperidine sulfonamide, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival and proliferation.
  • Receptor Modulation : It has potential as a modulator for G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways within cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Investigations into related thiazolidin compounds have demonstrated their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways . This indicates that this compound may similarly affect cancer cell viability.

Anti-inflammatory Effects

Certain derivatives in the benzothiazole class have shown anti-inflammatory effects by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
N-(4-chloro... High Potential Moderate

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Anticancer Study : A study on related benzothiazole compounds showed significant inhibition of cell proliferation in breast cancer cell lines (MCF7) with IC50 values in the micromolar range. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Antimicrobial Efficacy : Research demonstrated that a structurally similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of benzothiazole derivatives as new antibiotics .
  • Inflammation Model : A recent investigation into thiazolidin compounds revealed their capacity to reduce inflammation markers in vitro, suggesting that modifications to the benzothiazole structure could enhance anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzothiazole amines and sulfonyl-activated carboxylic acids. For example, a nucleophilic substitution at the sulfonyl group (e.g., using 4-(chloromethyl)benzamide intermediates) under reflux with K₂CO₃ in acetonitrile can yield target compounds. Optimization includes controlling stoichiometry (1:1 molar ratio of electrophile to nucleophile), reaction time (4–5 hours), and purification via precipitation . Thin-layer chromatography (TLC) is critical for monitoring completion.

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substituent positions (e.g., chloro-benzothiazole protons at δ 7.2–8.5 ppm, piperidinyl methyl at δ 1.2–1.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. High-resolution data (<1.0 Å) and twin detection algorithms are essential for accurate refinement of sulfonyl and benzothiazole moieties .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Standard enzymatic inhibition assays (e.g., IC₅₀ determination) using purified targets (e.g., kinases or bacterial enzymes like acps-pptase) are recommended. For antibacterial activity, MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains can be performed. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against bacterial targets?

  • Methodological Answer :

  • Substitution Analysis : Systematically modify the 4-chloro-benzothiazole (e.g., replace Cl with Br or CF₃) and the sulfonyl-linked piperidine (e.g., vary alkyl groups at the 4-position).
  • Bioisosteric Replacement : Replace the benzothiazole core with thiadiazole or pyrimidine rings to assess metabolic stability .
  • Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy to bacterial enzyme active sites .

Q. What computational strategies resolve contradictions in reported activity data for structurally similar compounds?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by minor structural variations (e.g., sulfonyl vs. carbonyl linkers).
  • Meta-Analysis : Cross-reference datasets from PubChem and ChemBase, focusing on assay conditions (e.g., pH, co-solvents) that may explain discrepancies .

Q. How can the metabolic stability of this compound be assessed in vitro, and what structural modifications mitigate rapid clearance?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, 37°C) and quantify parent compound depletion via LC-MS.
  • Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide or replace labile sulfonyl groups with amide bioisosteres .

Methodological Considerations

Q. What analytical techniques are critical for detecting byproducts in large-scale synthesis?

  • Answer :

  • HPLC-MS : Monitor for sulfonamide hydrolysis products or piperidine N-oxide derivatives.
  • Elemental Analysis : Verify purity (>98%) and rule out halogen exchange artifacts (e.g., Cl → Br under harsh conditions) .

Q. How can conformational analysis (e.g., DFT calculations) guide the design of derivatives with enhanced target selectivity?

  • Answer :

  • DFT Optimization : Use Gaussian or ORCA to model low-energy conformers and identify steric clashes in binding pockets.
  • Hirshfeld Surface Analysis : Map intermolecular interactions in crystal structures to predict solubility and packing efficiency .

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